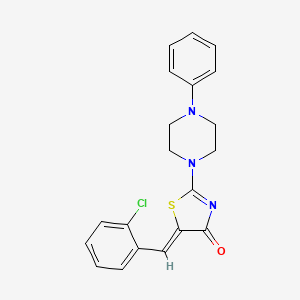

(5Z)-5-(2-chlorobenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Description

The compound "(5Z)-5-(2-chlorobenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one" belongs to the 5-arylidene-thiazol-4-one family, a class of heterocyclic molecules characterized by a thiazole core substituted with arylidene and amine/piperazine groups. These derivatives are synthesized via Knoevenagel condensation and sulfur/nitrogen displacement reactions under microwave irradiation (MWI), enabling stereo-controlled Z-geometry .

Properties

Molecular Formula |

C20H18ClN3OS |

|---|---|

Molecular Weight |

383.9 g/mol |

IUPAC Name |

(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |

InChI |

InChI=1S/C20H18ClN3OS/c21-17-9-5-4-6-15(17)14-18-19(25)22-20(26-18)24-12-10-23(11-13-24)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b18-14- |

InChI Key |

LSVCJHMZHZXGMD-JXAWBTAJSA-N |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=CC=C4Cl)/S3 |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4Cl)S3 |

Origin of Product |

United States |

Biological Activity

The compound (5Z)-5-(2-chlorobenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, while highlighting relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-(4-phenylpiperazin-1-yl)thiazolidinone with 2-chlorobenzaldehyde. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Anti-inflammatory Properties

Recent studies have indicated that thiazole derivatives exhibit significant anti-inflammatory activity. For instance, a related compound with a similar thiazol scaffold demonstrated potent inhibition of 5-lipoxygenase (5-LO) with an IC50 value of 0.08 μM in both cell-free and cell-based assays, suggesting that modifications in the thiazole structure can enhance biological activity .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Related Thiazole Derivative | 0.08 | 5-LO Inhibitor |

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on various thiazole derivatives against human cancer cell lines. Notably, compounds resembling the structure of this compound have shown varying degrees of tumor growth inhibition. For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin .

The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-II and 5-LO. These enzymes are critical in the production of pro-inflammatory mediators. A study highlighted that thiazole derivatives could selectively inhibit COX-II with IC50 values ranging from 0.66 to 2.04 μM, demonstrating their potential as anti-inflammatory agents .

Case Studies

- Case Study on COX-II Inhibition : A recent investigation into a series of thiazole derivatives revealed that modifications at specific positions could significantly enhance COX-II inhibitory activity. The most potent compounds exhibited selectivity over COX-I, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .

- Cancer Cell Line Evaluation : Another study evaluated the cytotoxic effects of thiazole derivatives on multiple human cancer cell lines. The results indicated that some compounds not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 2-chlorobenzylidene) may lower reaction yields compared to electron-donating groups (e.g., -OCH₃, -OH) due to steric and electronic effects .

- High melting points (>250°C) are common for derivatives with rigid aromatic or fused-ring substituents .

Kinase Inhibition

Thiazol-4-one derivatives show potent inhibition of protein kinases like DYRK1A, which is implicated in neurological and oncological disorders:

Table 2: DYRK1A Inhibition by Selected Analogs

Key Observations :

- Thioxo derivatives (e.g., 3e, 3g) exhibit stronger DYRK1A inhibition than amine-substituted analogs (e.g., 5s), suggesting the thioxo group enhances binding affinity .

- Substituent position : 4-Hydroxybenzylidene (3e) shows higher potency than 3,4-dimethoxy derivatives (5h), likely due to improved hydrogen-bonding interactions .

Antitumor Activity

Table 3: Antiproliferative Activity in Tumor Cell Lines

Key Observations :

- Fused-ring substituents (e.g., dihydrobenzofuran in 3g) enhance antitumor activity, possibly due to increased lipophilicity and membrane penetration .

- Chlorobenzylidene analogs (e.g., user-specified compound) are predicted to exhibit moderate activity based on structural similarity to 3g and 5d, but experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.